1-(3-Isobutoxy-4-methoxyphenyl)ethanone
Description
1-(3-Isobutoxy-4-methoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a methoxy group at the para-position (C-4) and an isobutoxy group at the meta-position (C-3) on the aromatic ring. The isobutoxy substituent (a branched four-carbon alkoxy chain) distinguishes it from simpler alkoxy analogs such as ethoxy or methoxy derivatives. This compound is structurally related to bioactive phenolic ketones, such as apocynin (acetovanillone) and isoacetovanilone (1-(3-hydroxy-4-methoxyphenyl)ethanone), which are known for their roles in inhibiting NADPH oxidase and α-glucosidase activity .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3/c1-9(2)8-16-13-7-11(10(3)14)5-6-12(13)15-4/h5-7,9H,8H2,1-4H3 |
InChI Key |
WLVYCICWPIAOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isobutoxy-4-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-isobutoxy-4-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isobutoxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isobutoxy groups can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
1-(3-Isobutoxy-4-methoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Isobutoxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physical properties of substituted acetophenones are highly dependent on the type, position, and number of substituents. Below is a comparative analysis of key analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(3-Isobutoxy-4-methoxyphenyl)ethanone | Isobutoxy (C-3), Methoxy (C-4) | C₁₃H₁₈O₃ | 222.28 | Branched alkoxy group; increased lipophilicity compared to linear analogs. |
| 1-(3-Butoxy-4-methoxyphenyl)ethanone | Butoxy (C-3), Methoxy (C-4) | C₁₃H₁₈O₃ | 222.28 | Linear alkoxy chain; lower hydrophobicity than isobutoxy analog. |
| 1-(3-Ethoxy-4-methoxyphenyl)ethanone | Ethoxy (C-3), Methoxy (C-4) | C₁₁H₁₄O₃ | 194.23 | Shorter alkoxy chain; higher solubility in polar solvents. |
| 1-(3-Hydroxy-4-methoxyphenyl)ethanone | Hydroxy (C-3), Methoxy (C-4) | C₉H₁₀O₃ | 166.18 | Polar hydroxyl group; exhibits α-glucosidase inhibition (IC₅₀ ~ 25 µM). |
| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone | Dihydroxy (C-2, C-5), Methoxy (C-4) | C₉H₁₀O₄ | 182.17 | Enhanced hydrogen bonding; stronger α-glucosidase inhibition (IC₅₀ ~ 10 µM). |
Physicochemical Properties
- Synthetic Accessibility: Suzuki coupling and Claisen-Schmidt condensation are common methods for synthesizing substituted acetophenones. For example, 1-(3-(benzyloxy)-4-methoxyphenyl)ethanone is synthesized via alkylation of phenolic precursors, a pathway likely applicable to the target compound .
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